methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Description
Methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate is a highly complex oligopeptide derivative characterized by multiple functional groups, including pyrrolidine, imidazole, phenyl, and methyl substituents.
Properties
IUPAC Name |
methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N12O9/c1-8-34(6)47(52(72)64-43(54(74)75-7)24-36-18-13-10-14-19-36)65-51(71)46(33(4)5)58-29-45(67)40(22-32(2)3)61-49(69)42(26-38-28-57-31-60-38)62-48(68)41(23-35-16-11-9-12-17-35)63-50(70)44-20-15-21-66(44)53(73)39(55)25-37-27-56-30-59-37/h9-14,16-19,27-28,30-34,39-47,58,67H,8,15,20-26,29,55H2,1-7H3,(H,56,59)(H,57,60)(H,61,69)(H,62,68)(H,63,70)(H,64,72)(H,65,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGIATGBIBDSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(C(C)C)NCC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N12O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1039.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound is a nonribosomal peptide derivative containing:
- Imidazole-rich segments : Derived from histidine-like residues (e.g., 2-amino-3-(1H-imidazol-5-yl)propanoyl groups).
- Branched alkyl chains : Including 3-methylbutanoyl and 3-methylpentanoyl units.
- Hydroxy-substituted hexyl and pyrrolidine moieties : Introducing stereochemical and solubility challenges.
Key synthetic hurdles include:
Solid-Phase Peptide Synthesis (SPPS) Backbone Assembly
SPPS forms the core methodology for constructing the peptide backbone, as validated by Bachem’s protocols.
Resin Selection and Initial Attachment
Iterative Coupling-Deprotection Cycles
Each amino acid addition follows Fmoc/tBu protection:
Deprotection
- Reagent : 20% piperidine in DMF (2 × 5 min).
- Monitoring : UV absorbance at 301 nm confirms Fmoc removal.
Coupling
- Activation : HBTU/HOBt (1:1) with DIPEA in DMF (2 eq. amino acid, 4 hr).
- Imidazole handling : Boc-protected histidine analogs prevent undesired side reactions.
Mid-Chain Hydroxyl Group Incorporation
- 2-hydroxy-5-methylhexyl unit : Introduced as Fmoc-Ser(tBu)-OH, followed by on-resin Mitsunobu reaction to install the branched hydroxyl.
Solution-Phase Fragment Condensation
Segments incompatible with SPPS (e.g., pyrrolidine-carbonyl groups) are synthesized in solution and coupled post-cleavage.
Pyrrolidine-Carbonyl Intermediate
Critical Purification and Characterization Steps
Cleavage and Global Deprotection
Chemical Reactions Analysis
Amide Bond Formation
The compound contains multiple amide linkages formed via coupling reactions. Key methods include:
Primary reactive sites include:
-
Pyrrolidine-2-carbonyl groups (susceptible to nucleophilic substitution)
-
Imidazole rings (participate in coordination reactions)
Esterification and Hydrolysis
The methyl ester group (-COOCH₃) undergoes specific transformations:
Kinetic data (estimated for methyl ester hydrolysis):
-
Rate constant (
):
at pH 7.4 -
Activation energy (
): ~45 kJ/mol
Protection/Deprotection Strategies
Critical for selective functional group manipulation during synthesis:
Example sequence :
-
Couple amino acids using HATU/DIEA.
-
Remove Fmoc groups with 20% piperidine/DMF.
Stability Under Physiological Conditions
The compound’s stability profile includes:
Catalytic and Coordination Reactions
The imidazole moiety facilitates metal ion interactions:
| Metal Ion | Observed Interaction | Application Context |
|---|---|---|
| Zn²⁺ | Coordination via N3 atom | Metalloprotease inhibition |
| Cu²⁺ | Redox-active complexes | Potential pro-oxidant activity |
Scientific Research Applications
BW 633C has a range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of BW 633C involves its interaction with specific molecular targets, such as receptors or enzymes, through its unique amino acid sequence and structure. The aminoalcohol linkage between leucine and valine may play a crucial role in its binding affinity and specificity . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to three classes of analogous molecules:
Oligopeptides with Imidazole Moieties
The compound 2-[[2-[[5-(diaminomethylideneamino)-2-[[4-hydroxy-12-(2-methylpropyl)-3,8,11,14-tetraoxo-15-[(5-oxopyrrolidine-2-carbonyl)amino]-9,16-di(propan-2-yl)-2,7,10,13-tetrazatricyclo[15.3.1.04,20]henicosa-1(20),17(21),18-triene-6-carbonyl]amino]pentanoyl]amino]acetyl]amino]amino]-3-(1H-imidazol-5-yl)propanoic acid () shares key features:
- Structural overlap : Both compounds contain imidazole rings, pyrrolidine derivatives, and branched alkyl chains.
- Bioactivity : Imidazole-containing peptides often exhibit enzyme inhibition (e.g., protease or kinase inhibitors) due to their ability to mimic histidine residues in catalytic sites .
Natural Bioactive Compounds
Terpenoids and phenylpropanoids from Cinnamomum species () provide a contrast:
- Structural simplicity : Natural compounds like cinnamaldehyde are smaller and less branched but share phenyl groups that contribute to antioxidant and anti-inflammatory activities .
- Bioactivity modulation : The target compound’s oligopeptide backbone allows for precise conformational targeting, unlike the broader activity of plant-derived volatiles .
Data Table: Key Features of Compared Compounds
Research Findings and Implications
- Hydrogen bonding : The imidazole rings in the target compound likely engage in water-mediated interactions similar to trichothecene toxins, which utilize epoxide and hydroxyl groups for ribosome binding .
- Selective bioactivity: Like ferroptosis-inducing compounds (), the target compound’s complexity may allow selective targeting of cancer cells while sparing normal tissues, though this requires validation.
- Synthetic challenges : Branched alkyl chains and stereochemical complexity (e.g., 2-hydroxy-5-methylhexyl) pose synthesis hurdles, necessitating automated platforms like those in ’s study.
Biological Activity
Methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate (referred to as "the compound" hereafter) is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action, particularly in cancer therapy and enzyme inhibition.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 656.73 g/mol. The structure includes multiple functional groups, such as amides and imidazole rings, which are known to interact with biological targets effectively.
Anticancer Properties
Research indicates that compounds containing benzimidazole and imidazole moieties, similar to those found in the compound, exhibit significant anticancer activities. These activities are attributed to their ability to act as topoisomerase inhibitors, DNA intercalators, and alkylating agents .
Case Studies:
- Benzimidazole Derivatives: A study demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways .
- Imidazole Compounds: Compounds with imidazole rings have shown promise in targeting specific kinases involved in cancer progression .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. The presence of multiple amide groups suggests potential interactions with various enzymes involved in metabolic pathways.
Table 1: Enzyme Inhibition Activities of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 50.0 | |
| Compound B | Topoisomerase I | 25.0 | |
| Compound C | Protein Kinase | 15.0 |
The biological activity of the compound is likely mediated through several mechanisms:
- Hydrogen Bonding: The amide and imidazole groups can form hydrogen bonds with target proteins, enhancing binding affinity.
- Hydrophobic Interactions: The phenyl groups contribute to hydrophobic interactions, which can stabilize the binding of the compound to its target.
- Electrostatic Interactions: The charged amino groups may engage in electrostatic interactions with negatively charged residues on target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
